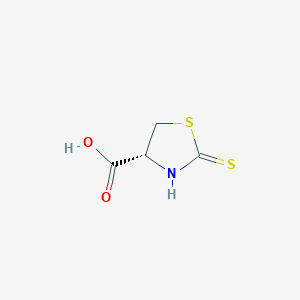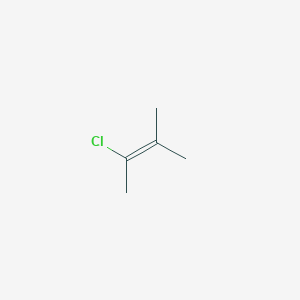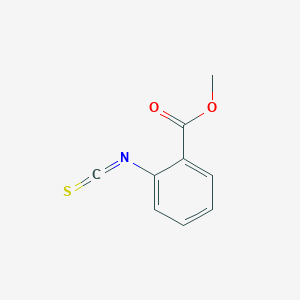
2-异硫氰酸甲酯苯甲酸酯
描述
Methyl 2-isothiocyanatobenzoate is a compound that can be derived from various chemical transformations and has potential applications in medicinal chemistry. It is related to a class of compounds that have shown activity against certain types of cancer cells and parasites. The compound is structurally characterized by the presence of an isothiocyanate group attached to a benzene ring, which is further substituted with a methyl ester group.
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, involves starting materials like 2-amino-4-(chloromethyl)thiazole and subsequent chemical transformations . Another synthesis route for isothiocyanate derivatives includes the reaction of methyl isothiocyanate with lithium diisopropylamide, followed by alkylation . These methods demonstrate the versatility in synthesizing isothiocyanate derivatives, which could be adapted for the synthesis of methyl 2-isothiocyanatobenzoate.
Molecular Structure Analysis
The molecular structure of compounds related to methyl 2-isothiocyanatobenzoate has been determined using X-ray crystallography. For example, the structure of a 2:1-adduct of a similar compound with phenyl isothiocyanate was elucidated, revealing a monoclinic crystal system . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of these compounds.
Chemical Reactions Analysis
Isothiocyanates are known to participate in various chemical reactions. For instance, the 1,3-dipolar cycloaddition involving isothiocyanates can lead to multiple adducts, indicating the reactivity of the isothiocyanate group . Additionally, the reaction of isothiocyanate derivatives with nucleophilic reagents can result in the substitution of functional groups, as seen in the synthesis of thioureas and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate derivatives are influenced by their molecular structure. For example, the presence of extensive intermolecular hydrogen bonding can lead to the formation of a 3D framework in the crystal structure, as observed in the case of methyl 4-hydroxybenzoate . Computational calculations, such as those performed using Hartree Fock and Density Functional Theory, can predict vibrational spectra and chemical quantum parameters, which are indicative of the compound's reactivity and stability .
科学研究应用
合成和药效团建模
2-异硫氰酸甲酯苯甲酸酯已用于合成具有磺酰胺部分的新型喹唑啉,显示出有希望的抗菌活性 (Ghorab, Ismail, Radwan, & Abdalla, 2013)。
噁唑并喹唑啉酮的开发
该化合物在噁唑并喹唑啉酮的合成中发挥作用,突出了它在创建三环化合物的多功能性 (Bobiļeva & Loža, 2018)。
在废水处理研究中的作用
2-异硫氰酸甲酯苯甲酸酯被确认为制革厂废水中某些杀菌剂降解过程中的前体,强调了其在环境研究中的作用 (Reemtsma, Fiehn, Kalnowski, & Jekel, 1995)。
解热和抗炎活性
该化合物也是合成三唑并喹唑啉和三嗪并喹唑啉的关键反应物,其中一些已显示出显着的解热和抗炎活性 (Ghorab, Ismail, & Abdalla, 2010)。
喹唑啉-4(3H)-酮的合成
它有助于生产 3-羟基-2-硫代喹唑啉-4(3H)-酮,促进了碱催化反应中的化学研究 (Khokhlov, Osipov, & Roshchin, 2011)。
葡萄酒研究中的分析方法
该化合物与葡萄酒中挥发性硫醇定量的方法间接相关,促进了食品化学和分析方法 (Tominaga & Dubourdieu, 2006)。
生化应用
2-异硫氰酸甲酯苯甲酸酯也与合成芳香二硫化物以确定巯基有关,有助于生化研究 (Ellman, 1959)。
安全和危害
作用机制
Target of Action
Methyl 2-isothiocyanatobenzoate is a chemical compound with a molecular weight of 193.23 Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes, due to their ability to form covalent bonds with biological molecules .
Mode of Action
Isothiocyanates, in general, are known to interact with their targets through the formation of covalent bonds, often leading to changes in the function of the target molecules
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, including those involved in inflammation, apoptosis, and cell cycle regulation
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 2.88, which may influence its absorption and distribution within the body .
Result of Action
As a member of the isothiocyanate group, it may share some of the biological activities associated with these compounds, such as anti-inflammatory, anti-cancer, and antioxidant effects . .
生化分析
Biochemical Properties
Methyl 2-isothiocyanatobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of quinazoline derivatives, which are potential anticancer and radiosensitizing agents . It interacts with various enzymes and proteins, including those involved in the synthesis of quinazoline derivatives. The compound’s isothiocyanate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity and function . This reactivity makes Methyl 2-isothiocyanatobenzoate a valuable tool in studying enzyme mechanisms and protein interactions.
Cellular Effects
Methyl 2-isothiocyanatobenzoate has been shown to exhibit cytotoxic activity against various cancer cell lines, including liver cancer cells (HEPG2) . It influences cell function by inducing apoptosis and inhibiting cell proliferation. The compound affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, Methyl 2-isothiocyanatobenzoate can alter gene expression, leading to changes in cellular metabolism and function . These effects make it a promising candidate for cancer therapy and research.
Molecular Mechanism
The molecular mechanism of Methyl 2-isothiocyanatobenzoate involves its interaction with biomolecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins. These interactions result in alterations in cellular processes, including apoptosis, cell cycle regulation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-isothiocyanatobenzoate can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade over time when exposed to moisture and light . Long-term studies have shown that Methyl 2-isothiocyanatobenzoate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of Methyl 2-isothiocyanatobenzoate vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At high doses, Methyl 2-isothiocyanatobenzoate can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
Methyl 2-isothiocyanatobenzoate is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making them critical factors in its pharmacological profile.
Transport and Distribution
Within cells and tissues, Methyl 2-isothiocyanatobenzoate is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of Methyl 2-isothiocyanatobenzoate is essential for predicting its pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
Methyl 2-isothiocyanatobenzoate can localize to specific subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization can influence its activity and function, as it can interact with different biomolecules in these compartments. For example, in the nucleus, Methyl 2-isothiocyanatobenzoate can interact with transcription factors and other regulatory proteins, leading to changes in gene expression . These localization-dependent effects are important for understanding the compound’s mechanism of action and optimizing its use in research and therapy.
属性
IUPAC Name |
methyl 2-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)10-6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXVHBOJSCWVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166844 | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16024-82-1 | |
| Record name | Benzoic acid, 2-isothiocyanato-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Methyl 2-isothiocyanatobenzoate in organic synthesis?
A1: Methyl 2-isothiocyanatobenzoate serves as a versatile building block for synthesizing various heterocyclic compounds, particularly quinazolines and related derivatives. [, , , , , , , , , ] These heterocycles are prevalent in numerous biologically active compounds, making Methyl 2-isothiocyanatobenzoate a valuable reagent in medicinal chemistry.
Q2: Can you give some specific examples of heterocycles synthesized using Methyl 2-isothiocyanatobenzoate?
A2: Certainly! Researchers have successfully employed Methyl 2-isothiocyanatobenzoate to synthesize various heterocycles, including:
- 2-substituted thiophenes: These are formed via a reaction with thiophene in the presence of anhydrous stannic chloride, leading to the intermediate 2-(2-thienyl)-4H-3,l-benzothiazin-4-one. [, ]
- Quinazolines: Various quinazoline derivatives, including those bearing sulfonamide moieties, have been synthesized and investigated for their anticancer and radiosensitizing properties. [, , ]
- Triazoloquinazolines: These compounds have been synthesized by reacting Methyl 2-isothiocyanatobenzoate with sulfa drugs, followed by cyclization reactions. [, ]
- Fused mesoionic compounds: Specifically, 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates have been synthesized through a base-catalyzed condensation reaction with thiosemicarbazides. []
- Thiazoloquinazolines: The synthesis of 5-oxo-1-tioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazolines has been achieved through a three-component condensation reaction involving Methyl 2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters. []
Q3: What makes Methyl 2-isothiocyanatobenzoate particularly suitable for these reactions?
A3: Its structure contains both an isothiocyanate group and an ester group, which can participate in various reactions, leading to the formation of diverse heterocyclic structures. [, , , , , , , , , ]
Q4: Besides heterocycles, are there other notable compounds synthesized using Methyl 2-isothiocyanatobenzoate?
A4: Yes, a novel one-pot synthesis method for Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate utilizes Methyl 2-isothiocyanatobenzoate and methyl malonate. [] This method is noteworthy for its efficiency and the confirmation of the product structure using single-crystal X-ray diffraction.
Q5: Have any structure-activity relationship (SAR) studies been conducted on compounds derived from Methyl 2-isothiocyanatobenzoate?
A5: Indeed. Research on quinazoline derivatives bearing sulfonamide moieties, synthesized using Methyl 2-isothiocyanatobenzoate, has shown that specific structural modifications can significantly impact their anticancer activity. [] These findings highlight the potential for tailoring the biological activity of these compounds through targeted structural changes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



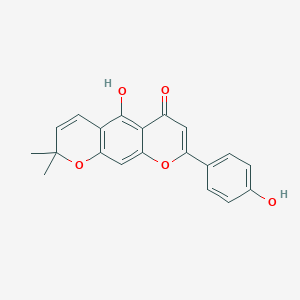
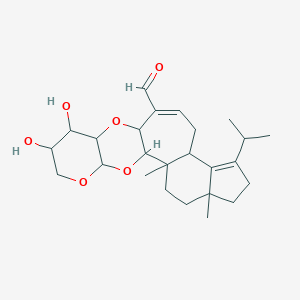
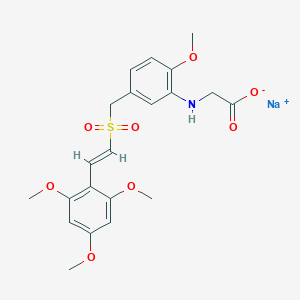
![[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B104503.png)

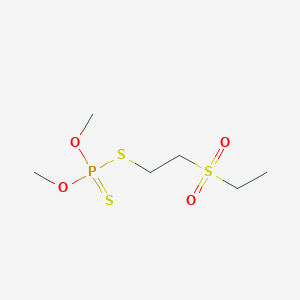

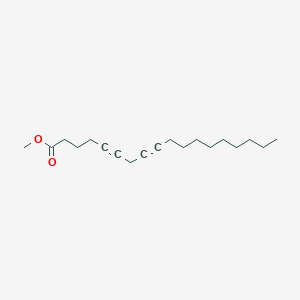
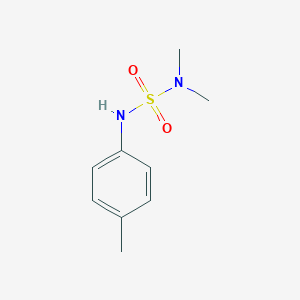

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)

